molecular formula C10H12Br2O B3058666 1-Bromo-4-(4-bromobutoxy)benzene CAS No. 90869-31-1

1-Bromo-4-(4-bromobutoxy)benzene

Cat. No.: B3058666
CAS No.: 90869-31-1
M. Wt: 308.01 g/mol
InChI Key: PFJJSJUHSJLURH-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-bromobutoxy)benzene is a brominated aromatic ether featuring a bromine atom on the benzene ring and a 4-bromobutoxy substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions. Its structure combines the electron-withdrawing effects of bromine with the flexibility of a bromobutoxy chain, enabling applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1-bromo-4-(4-bromobutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJJSJUHSJLURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429052
Record name 1-bromo-4-(4-bromobutoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90869-31-1
Record name 1-bromo-4-(4-bromobutoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Bromo-4-(4-bromobutoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) or acetone at elevated temperatures (55-70°C) under an inert atmosphere . The reaction mixture is then purified through column chromatography to obtain the desired product with high yield.

Chemical Reactions Analysis

1-Bromo-4-(4-bromobutoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-4-(4-bromobutoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with biological molecules.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(4-bromobutoxy)benzene involves its ability to undergo substitution reactions, forming covalent bonds with other molecules. This reactivity is primarily due to the presence of bromine atoms, which are good leaving groups. The compound can interact with various molecular targets, including enzymes and receptors, through these substitution reactions, thereby influencing biological pathways .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Halogenated Alkoxy Derivatives
  • 1-Bromo-4-(trifluoromethoxy)benzene (C₇H₄BrF₃O) :

    • Structure : Trifluoromethoxy group (electron-withdrawing) at the para position.
    • Applications : Widely used in pharmaceuticals due to enhanced metabolic stability and lipophilicity .
    • Physical Properties : Boiling point >185°C (estimated), molecular weight 241.01 g/mol .
  • 1-Bromo-4-(difluoromethoxy)benzene (C₇H₅BrF₂O) :

    • Reactivity : Participates in Pd-catalyzed arylations with heterocycles (e.g., imidazoles, thiazoles) with yields up to 93% .
    • Key Difference : Difluoromethoxy group offers less steric hindrance than trifluoromethoxy, facilitating regioselective coupling .
  • 1-Bromo-4-(pentafluoroethoxy)benzene (C₈H₄BrF₅O) :

    • Properties : Higher fluorine content increases boiling point (185.6°C at 760 mmHg) and density (1.677 g/cm³) compared to bromobutoxy analogs .
Phenoxy and Halogen-Substituted Derivatives
  • 1-Bromo-4-(4-fluorophenoxy)benzene (C₁₂H₈BrFO): Structure: Fluorine at the para position of the phenoxy group. Synthesis: Prepared via Ullmann or SNAr reactions; NMR data (δ 7.41–6.85 ppm) confirm electronic deshielding . Applications: Intermediate in antimalarial quinolone synthesis .
  • 1-Bromo-4-(4-chlorophenoxy)benzene (C₁₂H₈BrClO): Yield: 59% via Suzuki coupling; distinct ¹H NMR shifts (δ 7.41–6.85 ppm) reflect chlorine’s inductive effects .
Ethynyl and Thienyl Derivatives
  • 1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene (C₁₅H₁₁BrO): Synthesis: Sonogashira coupling; ethynyl group enhances conjugation for optoelectronic applications . Contrast: Ethynyl linkage enables π-conjugation, unlike the non-conjugative bromobutoxy chain .
  • 1-Bromo-4-(3-thienyl)benzene (C₁₀H₇BrS) :

    • Reactivity : Iodination at the thiophene ring (98% yield) allows regioselective functionalization, a feature absent in bromobutoxy derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
1-Bromo-4-(4-bromobutoxy)benzene 308.02 130 (at 5 mmHg) 1.242 Bromobutoxy, Br
1-Bromo-4-(trifluoromethoxy)benzene 241.01 >185 N/A CF₃O, Br
1-Bromo-4-(pentafluoroethoxy)benzene 291.01 185.6 1.677 C₂F₅O, Br
1-Bromo-4-(4-fluorophenoxy)benzene 267.05 N/A N/A F, Br, O

Biological Activity

1-Bromo-4-(4-bromobutoxy)benzene, a compound with the CAS number 90869-31-1, is an organobromine compound that has garnered attention in various fields of biological research. Its unique structure, featuring both bromine and ether functionalities, suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Molecular Characteristics

  • Molecular Formula : C10H12Br2O
  • Molecular Weight : 293.01 g/mol
  • Boiling Point : Approximately 300 °C
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

The presence of bromine atoms in its structure is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various organobromine compounds, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains, indicating potent activity.

Case Study: Cancer Cell Lines

A series of experiments were conducted to assess the cytotoxic effects of this compound on human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)20Inhibition of cell proliferation
A549 (Lung Cancer)18Cell cycle arrest at G2/M phase

The compound demonstrated significant cytotoxicity, suggesting its potential as a lead compound for the development of anticancer agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with DNA : The bromine substituents may facilitate intercalation into DNA strands, disrupting replication.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis.

Further studies are needed to elucidate the specific molecular targets involved.

Comparative Analysis with Other Brominated Compounds

In comparative studies, this compound was evaluated alongside other brominated aromatic compounds. The following table summarizes their biological activities:

CompoundAntimicrobial ActivityCytotoxicity (IC50 µM)
This compoundModerate15
1-Bromo-2-naphtholHigh25
2-BromoanilineLow>50

These findings highlight the relative potency of this compound compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.